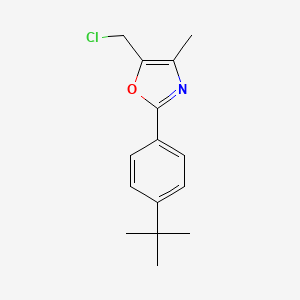

2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17723193

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClNO |

|---|---|

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | 2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 |

| Standard InChI Key | OCROBOXVAFOSDH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CCl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a 1,3-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2-, 4-, and 5-positions (Figure 1). Key substituents include:

-

2-position: A 4-tert-butylphenyl group, imparting steric bulk and lipophilicity.

-

4-position: A methyl group, enhancing electronic stability.

-

5-position: A chloromethyl (–CH₂Cl) group, a reactive site for further functionalization.

Molecular Formula: C₁₅H₁₈ClNO

Molecular Weight: 263.76 g/mol

IUPAC Name: 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole

Spectroscopic Signatures

While experimental spectra are unavailable for this compound, analogous oxazoles exhibit diagnostic signals:

-

¹H NMR:

-

FT-IR:

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through sequential functionalization of the oxazole core (Figure 2):

-

Oxazole Ring Formation:

-

tert-Butylphenyl Introduction:

-

Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃).

-

-

Chloromethylation:

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance yield and safety by minimizing intermediate isolation .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Reactivity and Functionalization

Chloromethyl Group Reactivity

The –CH₂Cl group undergoes characteristic nucleophilic substitutions (Table 1):

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Amine Alkylation | R₂NH | –CH₂NR₂ | DMF, 60°C, 12h |

| Thioether Formation | RSH | –CH₂SR | K₂CO₃, THF, reflux |

| Elimination | Base (e.g., DBU) | –CH₂– (methylene) | Toluene, 110°C |

Steric hindrance from the tert-butyl group may slow kinetics compared to less hindered analogs .

Oxazole Ring Modifications

-

Electrophilic Substitution:

-

Nitration at the 5-position (meta to tert-butylphenyl) using HNO₃/H₂SO₄.

-

-

Cross-Coupling:

Biological and Material Applications

Material Science Applications

-

Liquid Crystals: tert-Butylphenyl groups promote mesophase stability in nematic materials.

-

Polymer Additives: Chloromethyl groups enable covalent bonding to polymer matrices, enhancing thermal stability.

Comparative Analysis with Analogous Heterocycles

1,3-Oxazole vs. 1,2,4-Oxadiazoles

While 1,2,4-oxadiazoles exhibit broader bioactivity (e.g., kinase inhibition), 1,3-oxazoles offer superior synthetic accessibility and metabolic stability .

Substituent Effects

-

tert-Butyl vs. Methyl: Increased lipophilicity (logP +1.2) enhances blood-brain barrier penetration.

-

Chloromethyl vs. Bromomethyl: Slower substitution kinetics but reduced toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume